1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique bicyclic structure that includes an oxygen and nitrogen atom, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
- Formation of the bicyclic core through a cyclization reaction.
- Introduction of the chlorophenyl group via a substitution reaction.
- Final functionalization to obtain the desired ketone.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:
- Use of catalytic processes to enhance reaction efficiency.
- Implementation of continuous flow reactors for large-scale synthesis.
- Application of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone to a carboxylic acid.
Reduction: Reduction of the ketone to an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Oxa-5-azabicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Application in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-phenylpropan-1-one: Lacks the chlorine atom, which might affect its reactivity and biological activity.
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(4-chlorophenyl)propan-1-one: Chlorine atom is in a different position, potentially altering its properties.
Uniqueness
The presence of the 3-chlorophenyl group in 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one might confer unique reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-11-3-1-2-10(6-11)4-5-14(17)16-8-13-7-12(16)9-18-13/h1-3,6,12-13H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKHFUCXFJUXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.